4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Description

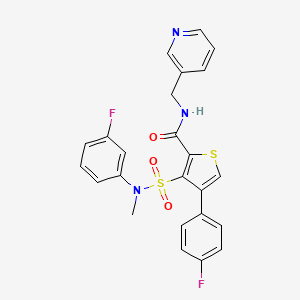

This compound features a thiophene-2-carboxamide core with distinct substituents:

- Position 3: A sulfamoyl group substituted with N-(3-fluorophenyl)-N-methyl.

- Position 4: A 4-fluorophenyl moiety.

- Amide nitrogen: A pyridin-3-ylmethyl group.

Its structural complexity arises from the integration of fluorinated aromatic systems, a sulfonamide linker, and a pyridine-containing side chain.

Properties

IUPAC Name |

4-(4-fluorophenyl)-3-[(3-fluorophenyl)-methylsulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O3S2/c1-29(20-6-2-5-19(26)12-20)34(31,32)23-21(17-7-9-18(25)10-8-17)15-33-22(23)24(30)28-14-16-4-3-11-27-13-16/h2-13,15H,14H2,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEFFJCIBCMKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered interest for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiophene ring

- Fluorophenyl and pyridine substituents

- A sulfamoyl group

This structural diversity may contribute to its biological activity by enabling interactions with various biological targets.

Research indicates that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. The primary mechanisms include:

- Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Targeting Specific Cancer Cell Lines : Studies have shown that derivatives exhibit selective cytotoxicity against various cancer cell lines, including Hep3B (a hepatocellular carcinoma cell line), with IC50 values indicating potent activity .

Biological Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin binding |

| 2e | Hep3B | 12.58 | Tubulin binding |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 | Cell cycle arrest |

| N-(4-tert-butylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 2.77 | Cell cycle arrest |

Table 1: Summary of biological activity data for selected thiophene derivatives

Case Studies and Research Findings

- Anticancer Activity : A study synthesized several thiophene carboxamide derivatives and evaluated their anticancer activities. Among them, compounds 2b and 2e demonstrated significant inhibition of Hep3B cell proliferation, suggesting their potential as anticancer agents .

- Molecular Docking Studies : Computational studies indicated that the compound interacts favorably with tubulin, mimicking the binding profile of known anticancer drugs such as CA-4. This interaction is crucial for its cytotoxic effects against cancer cells .

- ADME and Toxicity Predictions : Preliminary assessments using ligand-based approaches predict favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the compound, alongside low toxicity predictions, enhancing its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences and similarities with analogous thiophene- and heterocycle-based carboxamides:

Key Observations :

Core Heterocycle : The target’s thiophene-2-carboxamide core differentiates it from benzothiophene () and furopyridine () analogs. Thiophene-based compounds often exhibit enhanced metabolic stability compared to furan or pyridine derivatives .

Fluorination : The 4-fluorophenyl group in the target is shared with the furopyridine analog (), suggesting a role in optimizing lipophilicity or target binding.

Sulfamoyl vs. Phenoxy/Propenoyl: The N-(3-fluorophenyl)-N-methylsulfamoyl group in the target may enhance hydrogen-bonding interactions compared to phenoxy () or propenoyl () substituents.

Spectroscopic Characterization

- Target Compound: Expected to require EI-MS, NMR (¹H/¹³C), and FTIR for structural validation, as demonstrated for 4-F-3-Methyl-α-PVP hydrochloride (). Key diagnostic signals would include: ¹H NMR: Multiplets for fluorophenyl protons (δ 7.2–7.6 ppm), pyridinylmethyl CH₂ (δ 4.5–5.0 ppm). ESI-HRMS: Accurate mass confirmation of [M+H]⁺. FTIR: Stretching vibrations for sulfonamide (S=O, ~1350–1150 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) .

Physicochemical Properties

- Lipophilicity: The target’s fluorophenyl and pyridinylmethyl groups likely increase logP compared to non-fluorinated analogs (e.g., ’s nitro-trifluoromethylphenoxy derivative).

- Solubility : Sulfamoyl and pyridine moieties may improve aqueous solubility relative to purely aromatic analogs .

Q & A

Q. Critical Parameters :

| Step | Temperature (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Sulfamoylation | 0–25 | Pyridine | THF | 60–75 |

| Fluorophenyl Coupling | 80–100 | Pd(OAc)₂/XPhos | DMA | 40–55 |

Basic: What analytical techniques validate structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; thiophene protons at δ 6.8–7.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 478.6 [M+H]⁺) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction yields be improved during sulfamoyl group introduction?

Answer:

- Catalyst Screening : Replace pyridine with stronger bases (e.g., DBU) to improve sulfamoyl chloride reactivity .

- Temperature Control : Gradual addition of sulfamoyl chloride at 0°C minimizes side reactions (e.g., hydrolysis) .

- Workup Optimization : Use aqueous NaHCO₃ washes to remove unreacted reagents and acid byproducts .

Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

- Assay Standardization : Compare cell lines (e.g., HepG2 vs. HEK293), incubation times, and buffer conditions .

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular proliferation (MTT assay) to confirm mechanism .

- Purity Reassessment : Impurities (e.g., residual solvents) may artificially inflate/deflate activity; re-test via HPLC-MS .

Basic: What are common impurities during synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted 3-fluorophenylamine or pyridin-3-ylmethylamine (detected via TLC).

- Purification Methods :

Advanced: What computational methods predict target interactions for SAR studies?

Answer:

- Molecular Docking : AutoDock Vina models binding to kinase domains (e.g., EGFR), highlighting sulfamoyl and fluorophenyl groups as critical for H-bonding/π-π interactions .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Hammett constants (σ) quantify electron-withdrawing effects of fluorine substituents on activity .

Basic: How to design stability studies for this compound under varying storage conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks .

- Analytical Monitoring : Track degradation via HPLC (new peaks indicate hydrolysis or oxidation) .

- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prevent sulfamoyl group oxidation .

Advanced: What strategies resolve low solubility in aqueous buffers for in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.